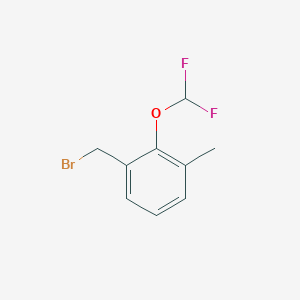
2-(1,4-Diazepan-1-yl)pyridine-3-carboxamidedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,4-Diazepan-1-yl)pyridine-3-carboxamidedihydrochloride is a chemical compound with the molecular formula C11H17ClN4O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a diazepane ring attached to a pyridine ring, which is further connected to a carboxamide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Diazepan-1-yl)pyridine-3-carboxamidedihydrochloride typically involves the reaction of 2-chloronicotinic acid with 1,4-diazepane in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters to achieve high yield and purity. The compound is then subjected to rigorous quality control measures to ensure its suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,4-Diazepan-1-yl)pyridine-3-carboxamidedihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
2-(1,4-Diazepan-1-yl)pyridine-3-carboxamidedihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(1,4-Diazepan-1-yl)pyridine-3-carboxamidedihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research, and further studies are needed to fully elucidate its mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile dihydrochloride
- 2-(1,4-Diazepan-1-yl)nicotinonitrile dihydrochloride
Uniqueness
2-(1,4-Diazepan-1-yl)pyridine-3-carboxamidedihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a diazepane ring with a pyridine and carboxamide group sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.
Propriétés
Formule moléculaire |
C11H18Cl2N4O |
|---|---|
Poids moléculaire |
293.19 g/mol |
Nom IUPAC |
2-(1,4-diazepan-1-yl)pyridine-3-carboxamide;dihydrochloride |
InChI |
InChI=1S/C11H16N4O.2ClH/c12-10(16)9-3-1-5-14-11(9)15-7-2-4-13-6-8-15;;/h1,3,5,13H,2,4,6-8H2,(H2,12,16);2*1H |
Clé InChI |
PWOPXNVWQFJYJM-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCN(C1)C2=C(C=CC=N2)C(=O)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(9H-fluoren-9-yl)methyl4-[3-oxo-3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[2-benzofuran-1,9'-xanthen]-6'-yl]piperazine-1-carboxylate](/img/structure/B13568069.png)
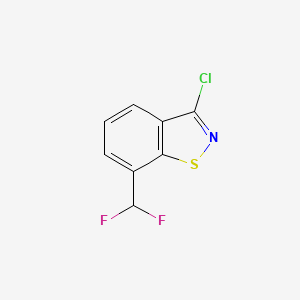
![1-(4-methoxyphenyl)-6-[4-(methylamino)phenyl]-7-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B13568079.png)



![Tert-butyl 1-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13568117.png)
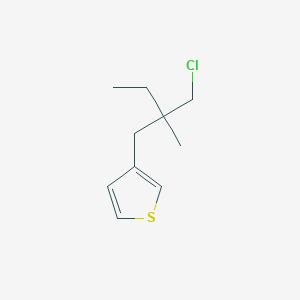
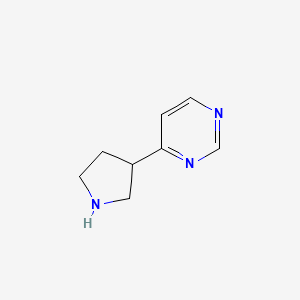
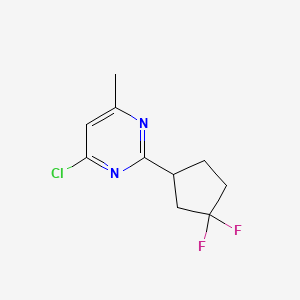
![Tert-butyl4-({methyl[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]amino}methyl)piperidine-1-carboxylate](/img/structure/B13568137.png)

